molecular formula C18H17N3O2 B7693701 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

Cat. No. B7693701
M. Wt: 307.3 g/mol
InChI Key: SWTDHSCEGFGMHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2-phenylacetic acid with 2-chloro-N-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to form the intermediate product, which is then treated with acetic anhydride to yield the final product.


Molecular Structure Analysis

Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .


Chemical Reactions Analysis

The reaction steps for the synthesis of this compound are as follows:

  • The intermediate product from step 2 is treated with acetic anhydride in the presence of a base, such as pyridine, to yield the final product, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 307.3 g/mol. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mechanism of Action

This compound binds to the CB1 and CB2 receptors in the brain and peripheral tissues, causing a range of physiological and biochemical effects. It has been shown to have both agonist and antagonist properties, depending on the specific receptor and cellular context.

properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-6-4-5-7-15(14)19-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDHSCEGFGMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide

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